Physical Property Advantage: Density and Boiling Point Differentiation vs. Mono‑Brominated Analog
3-(3-Bromo-4-fluorophenyl)propanal exhibits a computed density of 1.476 g/cm³ and a boiling point of 269.5 °C at 760 mmHg . In contrast, the mono‑brominated analog 3-(4‑bromophenyl)propanal (CAS 80793-25-5) has a density of 1.399 g/cm³ and a boiling point of 267.8 °C at 760 mmHg . The +0.077 g/cm³ higher density and +1.7 °C elevation in boiling point reflect the additional mass and polarity contributed by the fluorine substituent, which directly impacts solvent partitioning, distillation cut points, and chromatographic retention times during purification.
| Evidence Dimension | Density (g/cm³) and Boiling Point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | Density: 1.476 g/cm³; Boiling Point: 269.5 °C |
| Comparator Or Baseline | 3-(4-Bromophenyl)propanal: Density: 1.399 g/cm³; Boiling Point: 267.8 °C |
| Quantified Difference | Δ Density = +0.077 g/cm³; Δ Boiling Point = +1.7 °C |
| Conditions | Computed/predicted physicochemical properties from ChemSrc database |
Why This Matters
Procurement decisions for large‑scale synthesis require predictable physical properties; the higher density and boiling point of 3-(3-bromo-4-fluorophenyl)propanal demand adjusted solvent systems and distillation parameters that make mono‑brominated analog protocols non‑transferable without process re‑optimization.
